![molecular formula C15H10FNO3 B14786677 (E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one](/img/structure/B14786677.png)
(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one
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Overview
Description
(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one is a chalcone derivative, a class of organic compounds with a characteristic α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of (E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or alkanes.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the nitro group to form amines or thioethers.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antibacterial, antifungal, and anti-inflammatory properties, making it a potential candidate for developing new therapeutic agents.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer treatment. It has shown inhibitory activity against certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The biological activity of (E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one is primarily attributed to its α,β-unsaturated carbonyl system. This system allows the compound to interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of essential biological processes. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one is unique due to the presence of both fluorine and nitro substituents, which enhance its biological activity and chemical reactivity. Similar compounds include:
(E)-1-(4-chlorophenyl)-3-(3-nitrophenyl)-2-propen-1-one: This compound has a chlorine substituent instead of fluorine, which affects its reactivity and biological activity.
(E)-1-(4-methylphenyl)-3-(3-nitrophenyl)-2-propen-1-one:
(E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)-2-propen-1-one: The methoxy group provides different electronic and steric effects compared to the fluorine substituent, leading to variations in activity and reactivity.
Biological Activity
(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)-2-propen-1-one, commonly referred to as 3-Nitro-4'-fluorochalcone, is a synthetic chalcone derivative with notable biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects.
- Molecular Formula : C15H10FNO3
- Molar Mass : 271.24 g/mol
- Density : 1.3333 g/cm³ (estimated)
- Melting Point : 166-167 °C
- CAS Number : 28081-18-7
- Hazard Symbols : Xi - Irritant
Anticancer Activity
Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
A study demonstrated that chalcone derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The compound was shown to significantly reduce cell viability in chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM for HG-3 cells and 0.35 to 1.97 µM for PGA-1 cells . The pro-apoptotic effects were further confirmed by a marked increase in cell viability upon pretreatment with antioxidants like NAC, indicating that ROS plays a critical role in its mechanism of action.
Antibacterial Activity
Chalcones have also exhibited promising antibacterial activity. The structural features of this compound contribute to its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, chalcones have been reported to show strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often comparable to standard antibiotics .
In a comparative study, various chalcone derivatives were evaluated for their antibacterial potential, revealing that some compounds had MIC values as low as 2 µg/mL against resistant strains . This suggests that this compound may possess similar capabilities.
Anti-inflammatory Effects
The anti-inflammatory properties of chalcones are another area of interest. Studies have shown that these compounds can inhibit the production of inflammatory cytokines and modulate signaling pathways associated with inflammation. For example, certain chalcone derivatives were effective in inhibiting NF-κB signaling pathways, which play a pivotal role in inflammatory responses .
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | References |
---|---|---|
Anticancer | IC50: 0.17–2.69 µM | |
Antibacterial | MIC: 2–8 µg/mL | |
Anti-inflammatory | Inhibition of cytokines |
Case Studies
- Chronic Lymphocytic Leukemia : A study involving various ethanoanthracene compounds demonstrated that derivatives similar to this compound showed potent antiproliferative effects in CLL cell lines with low toxicity to healthy cells .
- Bacterial Resistance : Research on synthetic chalcones revealed their potential as antibiotic modifiers, enhancing the efficacy of existing antibiotics against resistant bacterial strains like MRSA . This highlights the relevance of compounds like this compound in addressing antibiotic resistance.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRIIEVLCFGBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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